molecular formula C8H4BrF3N2 B068582 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole CAS No. 175135-14-5

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

Cat. No. B068582
M. Wt: 265.03 g/mol
InChI Key: HYTQERQCUFICAX-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole belongs to a class of compounds known for their diverse chemical properties and applications in various fields of chemistry. These compounds often serve as building blocks for pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various routes, including oxidative coupling and nonoxidative C-N cyclizations. For instance, benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, a related compound, are prepared via a Cu(OTf)2 catalyzed hypervalent iodine mediated oxidative coupling in neat trifluoroacetic acid (TFA) or through Pd(OAc)2 or CuI mediated nonoxidative coupling (Mirallai & Koutentis, 2015).

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives, such as the crystalline structure of novel benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives, has been characterized by FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction, demonstrating the triclinic crystal system and specific spatial arrangements (Li et al., 2018).

Chemical Reactions and Properties

Benzo[d]imidazole derivatives undergo various chemical reactions, including C-N coupling and cyclization processes, to form complex heterocyclic structures. These reactions are often facilitated by catalysts such as Cu(OTf)2 or Pd(OAc)2, highlighting the compounds' reactivity and potential for diverse chemical transformations (Mirallai & Koutentis, 2015).

Physical Properties Analysis

The physical properties of benzo[d]imidazole derivatives vary widely and depend on their specific structural features. These properties can include melting points, solubility in various solvents, and crystalline structures, which are crucial for their applications in different fields.

Chemical Properties Analysis

Chemically, benzo[d]imidazole derivatives exhibit a range of behaviors, including antifungal activities as demonstrated by novel benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives. Such compounds have shown efficacy against phytopathogenic fungi, indicating their potential as agricultural fungicides (Li et al., 2018). The chemical properties also extend to interactions with biological systems, where these compounds can act as inhibitors or modulators of biological activity.

Scientific Research Applications

Chemical Synthesis and Modification

Azole compounds, including benzimidazole derivatives, are essential in synthesizing more potent central nervous system (CNS) drugs. Research has shown that modifications of these compounds can lead to drugs with enhanced CNS penetrability and activity. Such modifications involve complex chemical processes including distillation, condensation, alkylation, and more, utilizing various reagents to achieve desired chemical structures and properties (Saganuwan, 2020).

Antimicrobial and Antifungal Applications

Azole derivatives are widely recognized for their antimicrobial and antifungal properties. Recent advances have highlighted their effectiveness against a range of bacteria and fungi, with certain structures showing promising activity. The relationship between structure and activity, as well as molecular docking studies, provide key insights for synthesizing novel compounds with enhanced biological activities (Emami et al., 2022).

Therapeutic Potential Beyond Antimicrobials

Benzimidazole and its derivatives are noted for their therapeutic potential across a variety of pharmacological areas. These compounds have been identified as the basis for drugs targeting antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more. The diversity of substituents around the benzimidazole nucleus plays a crucial role in determining the pharmacological activity of these compounds, suggesting a wide area of application in drug development (Babbar et al., 2020).

Antitumor Activity

The antitumor potential of imidazole derivatives, including benzimidazole, has been a subject of study, with some compounds showing promise in preclinical testing. These studies open up avenues for developing new antitumor drugs based on azole derivatives, further emphasizing their importance in medicinal chemistry (Iradyan et al., 2009).

Safety And Hazards

This compound is considered hazardous and has been associated with various hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment are recommended .

Future Directions

Imidazole and its derivatives have been widely researched and applied by pharmaceutical companies for drug discovery due to their broad range of significant pharmacological or biological activities . Therefore, it is expected that many novel applications of imidazole derivatives, including “4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole”, will be discovered in the future .

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQERQCUFICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371356
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

CAS RN

175135-14-5
Record name 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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